molecular formula C14H22Br2N2O B14667832 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol CAS No. 38338-86-2

4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol

Cat. No.: B14667832
CAS No.: 38338-86-2
M. Wt: 394.14 g/mol
InChI Key: HTBGSVLIHODMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of amino, dibromo, and dipropylamino groups attached to a benzenemethanol structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The amino group is introduced through a nucleophilic substitution reaction, while the dipropylamino group is added via an alkylation reaction using dipropylamine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dibromo groups to less reactive species.

    Substitution: The amino and dibromo groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,5-dibromo-alpha-(bromomethyl)benzenemethanol: Similar in structure but with a bromomethyl group instead of a dipropylamino group.

    4-Amino-3,5-dibromopyridine: Contains a pyridine ring instead of a benzenemethanol structure.

Uniqueness

The presence of the dipropylamino group in 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol distinguishes it from similar compounds, providing unique chemical properties and potential applications. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

38338-86-2

Molecular Formula

C14H22Br2N2O

Molecular Weight

394.14 g/mol

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-(dipropylamino)ethanol

InChI

InChI=1S/C14H22Br2N2O/c1-3-5-18(6-4-2)9-13(19)10-7-11(15)14(17)12(16)8-10/h7-8,13,19H,3-6,9,17H2,1-2H3

InChI Key

HTBGSVLIHODMKK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(C1=CC(=C(C(=C1)Br)N)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.